Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
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Overview
Description
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate typically involves the reaction of an appropriate aziridine precursor with a hexyl ester derivative. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the aziridine ring, followed by the introduction of the hexyl ester group through esterification reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate involves its interaction with nucleophiles due to the strained aziridine ring. The ring strain makes the compound highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
- Methyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
- Propyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate
Uniqueness
Hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate is unique due to the presence of the hexyl ester group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl groups.
Properties
IUPAC Name |
hexyl 1-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-5-6-10-13-25-20(23)18-15-21(18)17(19(22)24-4-2)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,3-6,10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHQFBWHCWGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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